molecular formula C12H21NO4 B3002229 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid CAS No. 1555873-76-1

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B3002229
CAS No.: 1555873-76-1
M. Wt: 243.303
InChI Key: RELMMCLJMQTQFA-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Synthesis

  • Zimmermann and Seebach (1987) discussed the synthesis of enantiomerically pure compounds using 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones derived from carboxylic acids including 2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid. This process involves treating these compounds with N-bromosuccinimide under radical-chain reaction conditions (Zimmermann & Seebach, 1987).

Peptide Alkylation

  • Matt and Seebach (1998) reported on the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, employing N-[(tert-butoxy)carbonyl] protection techniques. This method was used to create new peptides with acidic backbone-bound CH groups, demonstrating the versatility of this compound in peptide modification (Matt & Seebach, 1998).

Crystal and Molecular Structure Analysis

  • Cetina et al. (2003) performed a crystal and molecular structure analysis of a derivative of 1-aminocyclopropanecarboxylic acid, which is closely related to this compound. This study highlighted the importance of understanding the molecular conformations and interactions for such compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Supramolecular Self-Assembly

  • Kălmăn et al. (2001) investigated the racemic crystal structures of several cyclopentane derivatives, including tert-butyl derivatives of cyclopentane carboxylic acid. This research provides insight into the basic forms of supramolecular self-assembly organized by hydrogen bonds, which is relevant for understanding the behavior of compounds like this compound (Kălmăn et al., 2001).

Conformational Analogs

  • Coulter et al. (1974) studied structural and conformational analogs of L-methionine, including cycloleucine and its derivatives. These compounds share structural similarities with this compound and provide insight into the potential inhibitory activities of these compounds in enzymatic processes (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Synthesis of Amino Acids and Peptidomimetics

  • Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a structural analog. This research is significant for understanding the synthesis and application of similar constrained peptidomimetic compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELMMCLJMQTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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